1,4-Dihydroxy-1,8-naphthyridin-2(1H)-one

Catalog No.
S14422036
CAS No.
M.F
C8H6N2O3
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dihydroxy-1,8-naphthyridin-2(1H)-one

Product Name

1,4-Dihydroxy-1,8-naphthyridin-2(1H)-one

IUPAC Name

1,4-dihydroxy-1,8-naphthyridin-2-one

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C8H6N2O3/c11-6-4-7(12)10(13)8-5(6)2-1-3-9-8/h1-4,11,13H

InChI Key

DDXRSYGJRTYAHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)C=C2O)O

1,4-Dihydroxy-1,8-naphthyridin-2(1H)-one is a nitrogen-containing heterocyclic compound characterized by its unique bicyclic structure, which consists of a naphthyridine core with hydroxyl groups at the 1 and 4 positions. This compound is part of the broader family of naphthyridines, which are known for their diverse biological activities and potential therapeutic applications. The presence of hydroxyl groups enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 1,4-dihydroxy-1,8-naphthyridin-2(1H)-one can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The hydroxyl groups can undergo substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: This compound can participate in condensation reactions to form more complex structures, particularly in the presence of aldehydes or ketones.
  • Oxidation: The dihydroxy structure can be oxidized to form corresponding quinones or other oxidized derivatives.

These reactions contribute to the synthesis of various derivatives that may exhibit enhanced biological activities.

1,4-Dihydroxy-1,8-naphthyridin-2(1H)-one exhibits a range of biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of naphthyridines possess significant antibacterial and antifungal activities, making them potential candidates for developing new antibiotics .
  • Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
  • Enzyme Inhibition: Compounds related to this structure have been identified as inhibitors of DNA gyrase, an enzyme critical for bacterial DNA replication .

The biological implications of these activities make 1,4-dihydroxy-1,8-naphthyridin-2(1H)-one an important compound in pharmaceutical research.

Several methods have been developed for synthesizing 1,4-dihydroxy-1,8-naphthyridin-2(1H)-one:

  • Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds and functional groups, leading to efficient synthesis .
  • Friedländer Synthesis: A classical method involving the condensation of 2-aminopyridines with carbonyl compounds to form naphthyridine derivatives .
  • Metal-Catalyzed Reactions: Recent advancements include using metal catalysts to facilitate the formation of naphthyridine rings from simpler precursors .

These methods highlight the versatility and adaptability of synthetic strategies in producing this compound.

The applications of 1,4-dihydroxy-1,8-naphthyridin-2(1H)-one span various fields:

  • Pharmaceutical Development: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Biochemical Research: Used as a probe in studying enzyme interactions and mechanisms due to its ability to inhibit specific enzymes.
  • Material Science: Potential applications in organic electronics due to its unique electronic properties.

These applications underscore the importance of this compound in both medicinal chemistry and materials science.

Research into the interactions of 1,4-dihydroxy-1,8-naphthyridin-2(1H)-one with biological targets has revealed significant insights:

  • DNA Gyrase Inhibition: Studies indicate that this compound effectively inhibits DNA gyrase, which is crucial for bacterial survival .
  • Binding Affinity Studies: Interaction studies using molecular docking techniques have shown promising binding affinities with various biological receptors, suggesting potential therapeutic roles.

These studies are essential for understanding how this compound can be optimized for therapeutic use.

Several compounds share structural similarities with 1,4-dihydroxy-1,8-naphthyridin-2(1H)-one. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
7-Acetamido-1,8-naphthyridin-4(1H)-oneAcetamido group at position 7Antibacterial
3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)Trifluoromethyl substitutionAntimicrobial
6-Fluoro-1,8-naphthyridin-5(6H)-oneFluorine substitutionAnticancer
2-Aminonicotinic AcidAmino group at position 2Antimicrobial

Uniqueness

The uniqueness of 1,4-dihydroxy-1,8-naphthyridin-2(1H)-one lies in its specific hydroxyl substitutions at positions 1 and 4. This configuration not only enhances its solubility but also increases its reactivity compared to other naphthyridine derivatives. Additionally, the dual hydroxyl groups provide multiple sites for further chemical modifications, allowing for the development of diverse derivatives with tailored biological activities.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

178.03784206 g/mol

Monoisotopic Mass

178.03784206 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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